3-Methoxy-2-nitrobenzamide

Beschreibung

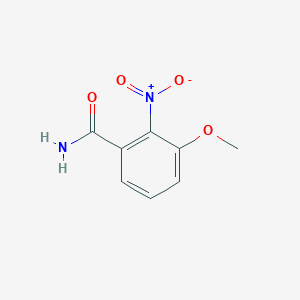

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGJDLQJIXSZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361565 | |

| Record name | 3-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99595-85-4 | |

| Record name | 3-methoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-2-nitrobenzamide chemical properties and structure

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is an organic compound featuring a substituted benzene ring. Its core structure consists of a benzamide group with a methoxy group at the 3-position and a nitro group at the 2-position.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| CAS Number | 99595-85-4 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C(=O)N | [1] |

| InChI Key | MZGJDLQJIXSZRB-UHFFFAOYSA-N | [1] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | Data not available. For comparison, 3-nitrobenzamide has a melting point of 140-144 °C.[2] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Data not available. Nitrobenzoic acids are typically soluble in oxygenated and chlorinated solvents.[3] | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive, publicly available dataset for this specific molecule is limited, data for its precursors and related compounds are available.

| Technique | Availability/Note |

| Infrared (IR) Spectroscopy | IR spectra are available for this compound, typically acquired using a KBr-Pellet technique.[1] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR data are available for the precursor, 3-Methoxy-2-nitrobenzoic acid.[4][5] |

| Mass Spectrometry (MS) | Mass spectrometry data is available for the precursor, 3-Methoxy-2-nitrobenzoic acid, with a molecular ion peak (m/z) of 197.[4][6] |

Chemical Structure

The structure of this compound is defined by the spatial arrangement of its constituent atoms and functional groups on the benzene ring.

References

- 1. This compound | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) IR Spectrum [chemicalbook.com]

- 6. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) MS spectrum [chemicalbook.com]

3-Methoxy-2-nitrobenzamide CAS number and identifiers

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrobenzamide, including its chemical identifiers, physical and chemical properties, a representative synthetic protocol, and a discussion of its potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Identifiers and Properties

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 99595-85-4 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₈N₂O₄ | [2] |

| InChI Key | MZGJDLQJIXSZRB-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C(=O)N | [2] |

| Synonyms | Benzamide, 3-methoxy-2-nitro- | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 196.16 g/mol | Computed |

| Monoisotopic Mass | 196.04840674 Da | Computed by PubChem[2] |

| Physical State | White Solid | Reported by a commercial supplier[1] |

| Melting Point | Data not available | For comparison, the related 3-Methoxy-2-nitrobenzaldehyde has a melting point of 97-101 °C.[3] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a standard and reliable method involves the conversion of the corresponding carboxylic acid, 3-methoxy-2-nitrobenzoic acid. This two-step process involves the formation of an acyl chloride intermediate, which is then reacted with ammonia to yield the primary amide.

Representative Experimental Protocol

Objective: To synthesize this compound from 3-methoxy-2-nitrobenzoic acid.

Materials:

-

3-methoxy-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of 3-Methoxy-2-nitrobenzoyl chloride

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (approximately 1.5-2.0 eq) to the suspension at room temperature.

-

Fit the flask with a reflux condenser connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The crude 3-methoxy-2-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation to form this compound

-

Dissolve the crude acyl chloride from Step 1 in an appropriate solvent like dichloromethane or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. The product will often precipitate out of the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold dichloromethane.

-

If the product remains in the organic phase, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or interactions with signaling pathways of this compound. However, the structural motifs present in the molecule—a substituted benzamide and a nitroaromatic group—are found in many biologically active compounds.

-

Nitroaromatic Compounds: The nitro group is a well-known pharmacophore and is present in compounds with a wide array of biological activities, including antimicrobial, antineoplastic, and anti-inflammatory properties.[4][5] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and its interactions with biological targets.[5]

-

Substituted Benzamides: The benzamide scaffold is a common feature in many pharmaceuticals. For instance, some substituted benzamides are known to act as kinase inhibitors by interacting with the hinge region of protein kinases.[6] Additionally, a recent study on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides has shown that these compounds can exhibit antiproliferative and antioxidant activities.[7]

Given the lack of specific data for this compound, a general workflow for screening its potential biological activity is proposed below. This workflow represents a standard approach in early-stage drug discovery.

References

- 1. Benzamide, 3-methoxy-2-nitro- Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-2-nitrobenzaldehyde = 97 53055-05-3 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-2-nitrobenzamide, a chemical compound with potential applications in organic synthesis and medicinal chemistry. The document details its chemical properties, established synthesis protocols, and explores its potential biological relevance based on the activities of structurally related molecules.

Chemical and Physical Properties

This compound is an aromatic amide characterized by the presence of a methoxy group and a nitro group on the benzene ring, ortho to each other. These functional groups significantly influence the molecule's chemical reactivity and potential biological interactions.[1] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[2] |

| Molecular Weight | 196.16 g/mol | PubChem[2] |

| CAS Number | 99595-85-4 | PubChem[2] |

| InChIKey | MZGJDLQJIXSZRB-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | COC1=CC=CC(=C1--INVALID-LINK--[O-])C(=O)N | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxybenzoic acid. The first step involves the nitration of the aromatic ring, followed by the amidation of the carboxylic acid group.

Step 1: Synthesis of 3-Methoxy-2-nitrobenzoic Acid

The primary route to the key intermediate, 3-methoxy-2-nitrobenzoic acid, is the electrophilic aromatic substitution of 3-methoxybenzoic acid.[1]

Experimental Protocol: Nitration of 3-Methoxybenzoic Acid [1]

-

Reagents : A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used as the nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺).

-

Procedure : 3-methoxybenzoic acid is slowly added to the chilled "mixed acid" solution with constant stirring.

-

Reaction Conditions : The temperature is carefully controlled, typically within the range of 40–45°C, to prevent over-nitration and the formation of unwanted isomers. The reaction is allowed to proceed for approximately 4 hours.

-

Work-up : Upon completion, the reaction mixture is poured over ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Table 2.1: Optimization of Reaction Variables for Nitration [1]

| Variable | Optimal Range | Effect on Yield |

| Temperature | 40–45°C | Higher temperatures promote over-nitration. |

| Acid Ratio | HNO₃:H₂SO₄ = 65:4 | Excess HNO₃ increases isomer formation. |

| Reaction Time | 4 hours | Prolonged time can reduce selectivity. |

Step 2: Synthesis of this compound

The conversion of the carboxylic acid intermediate to the final benzamide product can be achieved via a mixed anhydride method.

Experimental Protocol: Amidation via Mixed Anhydride Method [1]

-

Activation : 3-Methoxy-2-nitrobenzoic acid is dissolved in a suitable aprotic solvent. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate at reduced temperature to form a mixed anhydride.

-

Amination : Aqueous ammonia is then added to the reaction mixture. The ammonia acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.

-

Work-up : After the reaction is complete, the solvent is typically removed under reduced pressure, and the resulting solid is purified, often by recrystallization, to yield this compound.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in publicly available literature, the broader class of nitrobenzoic acids and their derivatives are recognized for their significance in synthetic organic chemistry and as precursors for pharmaceuticals.[1] The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and potential as a pharmacophore.[1]

Derivatives of the precursor, 3-methoxy-2-nitrobenzoic acid, have been investigated for various biological activities. For instance, some derivatives have been identified as potent enzyme inhibitors, such as inhibitors of fatty acid amide hydrolase (FAAH).[1] Furthermore, a recent study on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides demonstrated that these compounds can exhibit significant antiproliferative activity against cancer cell lines, such as MCF-7, with IC₅₀ values in the low micromolar range.[3]

The nitro group on this compound can be readily reduced to an amino group, which opens up synthetic pathways to a wide array of amino-substituted aromatic compounds.[1] These amino derivatives are pivotal scaffolds in medicinal chemistry for the development of new therapeutic agents.

Future Research Directions

The structural features of this compound make it an interesting candidate for further investigation. Future research could focus on:

-

Screening for Biological Activity : Evaluating its antiproliferative, antimicrobial, and enzyme-inhibitory properties.

-

Derivative Synthesis : Using it as a scaffold to synthesize novel compounds with enhanced biological activity and selectivity.[1]

-

Mechanism of Action Studies : If biological activity is identified, elucidating the specific molecular targets and signaling pathways involved.

References

- 1. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]

- 2. This compound | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methoxy-2-nitrobenzamide, alongside available experimental data and synthetic considerations. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a nitroaromatic compound with the chemical formula C₈H₈N₂O₄.[1] It is described as a white solid.[2] The presence of the methoxy, nitro, and benzamide functionalities suggests its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Quantitative Data Summary

| Property | This compound | 3-Methoxy-2-nitrobenzoic acid (for comparison) | 3-Methoxy-2-nitrobenzaldehyde (for comparison) |

| Molecular Formula | C₈H₈N₂O₄[1] | C₈H₇NO₅[3] | C₈H₇NO₄[4] |

| Molecular Weight | 196.16 g/mol [1] | 197.14 g/mol [3] | 181.15 g/mol [4] |

| CAS Number | 99595-85-4[1] | 4920-80-3[3] | 53055-05-3[4] |

| Appearance | White Solid[2] | - | Fine slightly yellow crystals[4] |

| Melting Point | Not available | 253-257 °C (lit.)[5] | 97-101 °C (lit.) |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Topological Polar Surface Area | 98.1 Ų[1] | 92.4 Ų[3] | 72.1 Ų[4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: An FTIR spectrum obtained via the KBr-Pellet technique is available for this compound.[1]

-

Raman Spectroscopy: A Raman spectrum for the compound has also been documented.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found, data for the related compound ortho-methyl-N-methoxy-N-methyl benzamide shows interesting features, such as broad humps for the N-methoxy and N-methyl units at room temperature, which resolve into sharp singlets at higher temperatures. This suggests the possibility of rotamers due to hindered rotation around the C-N bond.

-

Mass Spectrometry: Specific mass spectrometry data for this compound is not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, a general synthetic approach can be inferred from procedures for related compounds.

Proposed Synthetic Workflow

A potential synthetic route to this compound could start from 3-methoxybenzoic acid. The key steps would likely involve nitration followed by amidation. The workflow can be visualized as follows:

References

- 1. This compound | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, 3-methoxy-2-nitro- Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-2-nitrobenzoic acid 96 4920-80-3 [sigmaaldrich.com]

Molecular weight and formula of 3-Methoxy-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 3-Methoxy-2-nitrobenzamide, a compound of interest in various research and development applications. The information is presented to be accessible and useful for professionals in the fields of chemistry and drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 99595-85-4 | [1] |

Elemental Composition

The molecular formula C₈H₈N₂O₄ indicates the elemental makeup of the compound. This composition is fundamental to its chemical reactivity and physical characteristics.

Caption: Elemental composition of this compound.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted with appropriate safety protocols and measures in place.

References

Spectral Analysis of 3-Methoxy-2-nitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data for the organic compound 3-Methoxy-2-nitrobenzamide. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key spectral information to facilitate compound identification, characterization, and further research. While publicly accessible experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this specific molecule are limited, this guide presents available information, including infrared (IR) spectroscopy data and computed mass data. Furthermore, it outlines standardized experimental protocols for the acquisition of such spectral data and provides a logical workflow for spectral analysis.

Introduction

This compound (C₈H₈N₂O₄) is a substituted aromatic compound of interest in medicinal chemistry and organic synthesis. Accurate spectral characterization is fundamental to confirming its molecular structure and purity, which are critical prerequisites for any subsequent biological or chemical studies. This guide addresses the spectral properties of this compound, providing a centralized resource for its analytical profile.

Molecular and Physical Properties

A summary of the key identifiers and computed physical properties of this compound is presented in Table 1. This information is crucial for interpreting spectral data and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| Exact Mass | 196.04840674 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 99595-85-4 | PubChem[1] |

Spectral Data

Comprehensive experimental spectral data for this compound is not widely available in public databases. The following sections summarize the accessible information.

Mass Spectrometry

While experimental mass spectra are not readily found, the computed exact mass provides a critical reference point for high-resolution mass spectrometry analysis.

| Data Point | Value |

| Computed Exact Mass | 196.04840674 Da |

| Monoisotopic Mass | 196.04840674 Da |

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available, which can provide valuable information about the functional groups present in the molecule.

| Technique | Instrument | Source |

| KBr-Pellet | Bruker IFS 85 | Wiley-VCH GmbH[1] |

Key expected vibrational frequencies for this compound based on its structure would include:

-

N-H stretching (amide): ~3400-3200 cm⁻¹

-

C-H stretching (aromatic and methoxy): ~3100-2850 cm⁻¹

-

C=O stretching (amide): ~1680-1630 cm⁻¹

-

N-O stretching (nitro group): ~1550-1500 cm⁻¹ (asymmetric) and ~1350-1300 cm⁻¹ (symmetric)

-

C-O stretching (methoxy): ~1250-1000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons (3H): In the range of 7.0-8.0 ppm, showing complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling.

-

Amide Protons (2H): A broad singlet typically in the range of 7.5-8.5 ppm, which may be exchangeable with D₂O.

-

Methoxy Protons (3H): A sharp singlet around 3.9-4.1 ppm.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (C=O): ~165-170 ppm.

-

Aromatic Carbons (6C): In the range of 110-160 ppm. The carbon bearing the methoxy group would be significantly shielded, while the carbon attached to the nitro group would be deshielded.

-

Methoxy Carbon (CH₃): ~55-60 ppm.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire spectra in both positive and negative ion modes.

-

Data Processing: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the theoretical exact mass. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Mix approximately 1-2 mg of finely ground this compound with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical experiments include a single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain information on the different types of carbon atoms.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound.

Caption: Logical workflow for the spectral analysis of an organic compound.

Conclusion

This technical guide consolidates the currently available spectral information for this compound. While a complete experimental dataset is not publicly accessible, the provided data and standardized protocols offer a solid foundation for researchers. The combination of IR spectroscopy, high-resolution mass spectrometry, and both ¹H and ¹³C NMR spectroscopy is essential for the unambiguous structural confirmation and purity assessment of this compound, which are vital for its application in research and development. It is recommended that researchers synthesize or acquire a sample of this compound and perform a full suite of spectral analyses to obtain a comprehensive and verifiable dataset.

References

Navigating the Synthesis and Handling of 3-Methoxy-2-nitrobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a comprehensive Safety Data Sheet (SDS) for 3-Methoxy-2-nitrobenzamide is not publicly available. The safety, handling, and toxicological information presented in this guide has been extrapolated from data for structurally analogous compounds, including 3-Methoxy-2-nitrobenzaldehyde, 3-Methoxy-2-nitrobenzoic acid, and 4-Methoxy-3-nitrobenzamide. This information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this compound.

This technical guide provides a detailed overview of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines its physicochemical properties, proposes a potential synthetic route, and offers comprehensive guidance on its safe handling and storage, based on the best available data from closely related molecules.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below, alongside those of its structural analogs for comparative analysis.

| Property | This compound | 3-Methoxy-2-nitrobenzaldehyde | 3-Methoxy-2-nitrobenzoic acid | 4-Methoxy-3-nitrobenzamide |

| Molecular Formula | C₈H₈N₂O₄[1] | C₈H₇NO₄[2] | C₈H₇NO₅[3] | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol [1] | 181.15 g/mol [2] | 197.14 g/mol [3] | 196.16 g/mol |

| CAS Number | 99595-85-4[1] | 53055-05-3[2] | 4920-80-3[3] | 10397-58-7[4] |

| Appearance | - | Fine slightly yellow crystals[2][5] | - | - |

| Melting Point | - | 97-101 °C | 176-180 °C | - |

| Boiling Point | - | - | - | - |

| Solubility | - | - | - | - |

Proposed Synthesis of this compound

Step 1: Nitration of 3-Methoxybenzoic Acid

The initial step involves the electrophilic nitration of 3-methoxybenzoic acid. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent for such reactions. The methoxy group is an ortho-, para- director; however, the sterically hindered position ortho to both the methoxy and carboxylic acid groups is less favored. Therefore, the primary product is expected to be 3-methoxy-2-nitrobenzoic acid.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-methoxybenzoic acid to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir for a designated period, monitoring the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully pour the reaction mixture over crushed ice, leading to the precipitation of the crude 3-methoxy-2-nitrobenzoic acid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Amidation of 3-Methoxy-2-nitrobenzoic Acid

The second step is the conversion of the carboxylic acid group of 3-methoxy-2-nitrobenzoic acid into a primary amide. This can be achieved through various standard amidation procedures. One common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

-

Suspend 3-methoxy-2-nitrobenzoic acid in a dry, inert solvent (e.g., dichloromethane or toluene).

-

Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Gently heat the reaction mixture to reflux and maintain for a period to ensure the complete formation of the acyl chloride. The reaction can be monitored by the cessation of gas evolution.

-

After cooling the reaction mixture to room temperature, remove the excess chlorinating agent and solvent under reduced pressure.

-

Dissolve the resulting crude 3-methoxy-2-nitrobenzoyl chloride in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in dioxane, until the reaction is complete.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Further purification can be achieved by recrystallization.

Caption: Proposed two-step synthesis of this compound.

Safety and Handling

Given the absence of a specific SDS for this compound, a cautious approach to its handling is imperative. The following guidelines are based on the hazard profiles of structurally similar compounds.

Potential Hazards:

-

Skin Irritation: Analogous compounds are known to cause skin irritation.[4]

-

Eye Irritation: Serious eye irritation is a potential hazard.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

-

Harmful if Swallowed: Oral toxicity is a concern with similar nitroaromatic compounds.[6]

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: General workflow for hazard assessment and safe handling.

Toxicological Information

Specific toxicological data for this compound is not available. For aromatic nitro compounds in general, systemic effects can include methaemoglobinaemia, with symptoms such as headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis.[6] The toxicological properties of this compound have not been fully investigated.

Ecological Information

No specific ecological data for this compound was found. Many nitroaromatic compounds are toxic to aquatic life with long-lasting effects.[6] Therefore, the release of this compound into the environment should be avoided.

Conclusion

This compound is a compound of interest for researchers in drug development and other areas of chemical synthesis. While a comprehensive safety profile is yet to be established, by extrapolating data from structurally similar compounds, a framework for its safe handling can be constructed. Adherence to the precautionary measures outlined in this guide is essential to ensure the safety of laboratory personnel. Further research into the specific toxicological and ecological properties of this compound is warranted to provide a more complete understanding of its potential hazards.

References

- 1. This compound | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 98867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 3-Methoxy-2-nitrobenzaldehyde - Hazardous Agents | Haz-Map [haz-map.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

The Versatility of Nitrobenzamide Derivatives: A Deep Dive into their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzamide derivatives have emerged as a compelling class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inclusion of the nitro group, a potent electron-withdrawing moiety, significantly influences their physicochemical properties and pharmacological actions, making them promising candidates for therapeutic development. This technical guide explores the core biological activities of nitrobenzamide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We present a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to support further research and drug development in this dynamic field.

Anticancer Activity: Targeting the Machinery of Cell Survival

Nitrobenzamide derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell cycle regulation, such as Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

PARP Inhibition and Synthetic Lethality

Certain nitrobenzamide derivatives have been identified as inhibitors of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death through a mechanism known as synthetic lethality. This targeted approach spares normal cells, which have functional DNA repair mechanisms.[1][2]

Table 1: PARP Inhibitory Activity of Selected Nitrobenzamide Derivatives

| Compound | Target | IC50 (nM) | Cell Line/Assay Condition |

| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free |

| 4-Iodo-3-nitrobenzamide | PARP-1 | - | Precursor to active metabolite |

| Olaparib (a benzamide derivative) | PARP-1/2 | 1-5 | Cell-free |

| Rucaparib (a benzamide derivative) | PARP-1/2 | 1.4 | Cell-free |

| Niraparib (a benzamide derivative) | PARP-1/2 | 3.8/2.1 | Cell-free |

Note: Data for Olaparib, Rucaparib, and Niraparib are included as prominent examples of benzamide-containing PARP inhibitors.

The mechanism of PARP inhibition by nitrobenzamide derivatives in BRCA-deficient cancer cells is a prime example of targeted cancer therapy.

Histone Deacetylase (HDAC) Inhibition

Other nitrobenzamide derivatives function as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives

| Compound ID | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

| 7j | 0.65 | 0.78 | 1.70 |

| Entinostat | 0.93 | 0.95 | 1.80 |

| 7b | >10 | >10 | >10 |

| 7e | >10 | >10 | >10 |

| 7g | >10 | >10 | >10 |

Data sourced from a 2024 study on novel benzamide-based derivatives.[3]

The signaling pathway initiated by HDAC inhibition results in the reactivation of silenced tumor-suppressing genes.

Antimicrobial Activity

Nitrobenzamide derivatives have also demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.

Table 3: Antimicrobial Activity of Selected 4-Nitrobenzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 3a | S. aureus | 18 | - |

| E. coli | 16 | - | |

| A. niger | 15 | - | |

| C. albicans | 14 | - | |

| 3a1 | S. aureus | 17 | - |

| E. coli | 15 | - | |

| A. niger | 14 | - | |

| C. albicans | 13 | - | |

| Ciprofloxacin | S. aureus | 25 | - |

| (Standard) | E. coli | 22 | - |

| Fluconazole | A. niger | 20 | - |

| (Standard) | C. albicans | 18 | - |

Data adapted from a study on new 4-nitrobenzamide derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key assays used to evaluate the biological activity of nitrobenzamide derivatives.

Synthesis of 4-Iodo-3-nitrobenzamide

A representative synthesis protocol for a key nitrobenzamide intermediate is as follows:

-

Esterification: 4-Iodo-3-nitrobenzoic acid is dissolved in methanol and cooled. Sulfuric acid is added slowly, and the mixture is refluxed. After cooling and neutralization with sodium bicarbonate, the solvent is evaporated to yield 4-iodo-3-nitrobenzoic acid methyl ester.[6]

-

Amidation: The methyl ester is dissolved in methanol and cooled. Anhydrous ammonia gas is passed through the solution until saturation. The reaction is kept at room temperature for several days. The solvent is then evaporated under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a solid, which can be further purified by recrystallization.[6][7]

In Vitro PARP Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.

-

Cell Lysis: Treat cells with the nitrobenzamide derivative for a specified time, then harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

PARP Reaction: Add cell lysates to histone-coated microplate wells. Initiate the PARP reaction by adding biotinylated NAD+.

-

Detection: Add streptavidin-HRP conjugate, followed by a colorimetric HRP substrate.

-

Measurement: Read the absorbance using a microplate reader. The signal is inversely proportional to PARP inhibition.[8][9]

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is based on the deacetylation of a fluorogenic substrate by HDAC enzymes.

-

Reagent Preparation: Prepare serial dilutions of the nitrobenzamide derivative.

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound, and diluted recombinant HDAC enzyme.

-

Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate and incubate.

-

Signal Development: Add a developer solution to stop the HDAC reaction and generate a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader. The signal is inversely proportional to HDAC activity.[10][11][12]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15]

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide derivative for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Nitrobenzamide derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and specific enzyme inhibition, underscore their therapeutic potential. The ability to selectively target cancer cells through mechanisms like synthetic lethality in PARP inhibition and the reactivation of tumor suppressor genes via HDAC inhibition highlights the sophistication of these molecules. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. 4-iodo-3-nitrobenzamide | 160003-66-7 [chemicalbook.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. rndsystems.com [rndsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unlocking the Therapeutic Potential of 3-Methoxy-2-nitrobenzamide: A Guide to Future Research

For Immediate Release

Shanghai, China – December 24, 2025 – As the landscape of drug discovery continually evolves, the exploration of novel chemical scaffolds with therapeutic promise is paramount. 3-Methoxy-2-nitrobenzamide, a small molecule with a unique substitution pattern, stands as a promising yet largely unexplored candidate for targeted therapeutic development. This technical guide outlines potential research avenues for this compound, providing a framework for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. Drawing upon the well-documented bioactivities of the broader benzamide and nitroaromatic classes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals poised to investigate the latent potential of this compound.

Core Compound Characteristics

This compound is an aromatic amide with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol .[1] Its structure, featuring a methoxy and a nitro group ortho to the benzamide moiety, suggests a unique electronic and steric profile that could be exploited for selective interaction with biological targets. While specific biological data for this compound is scarce, its constituent functional groups are present in a wide array of pharmacologically active agents.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[1] |

| Molecular Weight | 196.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 99595-85-4 | PubChem[1] |

Proposed Research Areas and Methodologies

Based on the known activities of structurally related nitrobenzamides and benzamides, three primary areas of investigation are proposed for this compound: oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

The nitroaromatic and benzamide scaffolds are features of numerous anticancer agents. For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, inducing cell-cycle arrest and apoptosis in cancer cells. The nitro group, with its electron-withdrawing properties, can also contribute to cytotoxic activity.

Proposed Research Workflow:

Caption: Proposed workflow for investigating the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted from established methods for evaluating the anti-proliferative activity of novel compounds.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathway for Investigation:

Given that some benzamides are HDAC inhibitors, a potential mechanism of action for this compound could involve the inhibition of HDACs, leading to hyperacetylation of histones and non-histone proteins like p53. This can result in the transcription of tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis.

Caption: Potential mechanism of anticancer action via HDAC inhibition.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their activity often stems from the reductive metabolism of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. Several nitrobenzamide derivatives have demonstrated potent activity against a range of bacteria and fungi.[2][3][4]

Proposed Research Workflow:

Caption: Proposed workflow for investigating the antimicrobial potential of this compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for quantifying the in vitro antimicrobial activity of a compound.

-

Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or modulating inflammatory signaling pathways such as NF-κB.

Proposed Research Workflow:

References

- 1. This compound | C8H8N2O4 | CID 1274493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 3. ijpbs.com [ijpbs.com]

- 4. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Synthesis of 3-Methoxy-2-nitrobenzamide from 3-methoxybenzoic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-methoxy-2-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery, starting from 3-methoxybenzoic acid. The two-step synthesis involves the regioselective nitration of 3-methoxybenzoic acid to form 3-methoxy-2-nitrobenzoic acid, followed by its conversion to the corresponding primary amide.

Overview of the Synthetic Pathway

The synthesis proceeds through two key transformations:

-

Electrophilic Aromatic Substitution: Nitration of the aromatic ring of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The combined directing effects and steric hindrance favor the introduction of the nitro group at the C2 position.

-

Amidation: Conversion of the carboxylic acid functionality of the intermediate, 3-methoxy-2-nitrobenzoic acid, into a primary amide. This is achieved by first activating the carboxylic acid as an acyl chloride, followed by reaction with ammonia.

Experimental Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 104-107 |

| 3-Methoxy-2-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 253-257[1][2] |

| This compound | C₈H₈N₂O₄ | 196.16[3] | Not Reported |

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-nitrobenzoic acid

This protocol details the nitration of 3-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

3-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a beaker, carefully add 10.0 g of 3-methoxybenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid. Keep this mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid, maintaining the reaction temperature between 0-10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The white precipitate of 3-methoxy-2-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a desiccator. The expected yield is high.

Step 2: Synthesis of this compound

This protocol describes the conversion of 3-methoxy-2-nitrobenzoic acid to this compound via an acyl chloride intermediate.

Materials:

-

3-Methoxy-2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Concentrated Ammonium Hydroxide (28-30%)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend 5.0 g of 3-methoxy-2-nitrobenzoic acid in 20 mL of toluene.

-

Add 5.0 mL of thionyl chloride to the suspension.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored for the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude 3-methoxy-2-nitrobenzoyl chloride in 20 mL of a suitable anhydrous solvent like dichloromethane or THF.

-

In a separate beaker, cool 30 mL of concentrated ammonium hydroxide in an ice bath.

-

Slowly add the solution of 3-methoxy-2-nitrobenzoyl chloride to the cold ammonium hydroxide solution with vigorous stirring.

-

A precipitate of this compound will form. Continue stirring for 30 minutes.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Dry the final product.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

Caption: Overall workflow for the synthesis of this compound.

Caption: Chemical transformations in the two-step synthesis.

References

Application Notes and Protocols for the Nitration of 3-Methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 3-methoxybenzoic acid, a key reaction for the synthesis of various intermediates in the pharmaceutical and chemical industries. The protocol is based on established principles of electrophilic aromatic substitution and adapted from verified procedures for similar substituted benzoic acids.

Introduction and Regioselectivity

The nitration of 3-methoxybenzoic acid involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The reaction is governed by the directing effects of the two substituents already present: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).

-

Methoxy Group (-OCH₃): An activating, ortho, para-directing group. It increases the electron density at positions 2, 4, and 6, making them more susceptible to electrophilic attack.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions (2, 4, 6), and directs incoming electrophiles to the meta position (5).

In the case of 3-methoxybenzoic acid, these directing effects are in opposition. The potent activating effect of the methoxy group generally dominates the regiochemical outcome. Therefore, the primary products expected are those where the nitro group is directed to the positions activated by the methoxy group.

The potential mononitration products are:

-

2-nitro-3-methoxybenzoic acid

-

4-nitro-3-methoxybenzoic acid

-

6-nitro-3-methoxybenzoic acid

-

5-nitro-3-methoxybenzoic acid

Due to steric hindrance from the adjacent carboxylic acid group, substitution at the 2-position may be sterically hindered. Substitution at the 5-position is electronically disfavored by the methoxy group. Consequently, a mixture of isomers is expected, with the 4-nitro and 6-nitro isomers likely being the major products. The exact ratio of these products is highly dependent on the reaction conditions, particularly temperature and the composition of the nitrating mixture.

Signaling Pathway and Directing Effects

The following diagram illustrates the directing effects of the substituents on 3-methoxybenzoic acid and the potential resulting products from electrophilic nitration.

Caption: Directing effects in the nitration of 3-methoxybenzoic acid.

Experimental Protocol: Mononitration of 3-Methoxybenzoic Acid

This protocol is designed for the controlled mononitration of 3-methoxybenzoic acid. Strict adherence to temperature control is crucial to minimize the formation of dinitro byproducts and to influence the isomeric ratio.

Materials:

-

3-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled water

-

Sodium sulfite (optional, for quenching)

-

Recrystallization solvent (e.g., aqueous ethanol)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture:

-

In a separate flask, carefully and slowly add a predetermined volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

Cool this mixture in an ice bath to below 10 °C.

-

-

Reaction Setup:

-

Place 3-methoxybenzoic acid into the three-necked round-bottom flask equipped with a magnetic stirrer.

-

Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 20 °C by using an ice bath. Stir until all the solid has dissolved.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

-

Nitration:

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methoxybenzoic acid over a period of 30-60 minutes.

-

Carefully monitor the temperature and maintain it between 0-10 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.

-

A precipitate should form. Allow the mixture to stand for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold water until the washings are neutral to pH paper. This removes residual acids.

-

(Optional) A final wash with a cold, dilute sodium sulfite solution can be used to remove any remaining nitrogen oxides.

-

Press the solid as dry as possible on the filter.

-

-

Purification:

-

The crude product is a mixture of isomers. Recrystallize the solid from a suitable solvent system, such as aqueous ethanol, to purify the major isomer(s). Fractional crystallization may be necessary to separate the different isomers.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

-

Characterization:

-

Determine the melting point of the purified product(s).

-

Characterize the product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and assess the isomeric purity.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the nitration of 3-methoxybenzoic acid.

Caption: Experimental workflow for the nitration of 3-methoxybenzoic acid.

Data Presentation: Predicted Products and Properties

The following table summarizes the potential mononitrated products of 3-methoxybenzoic acid. The regioselectivity is predicted based on electronic and steric effects; actual yields will vary with experimental conditions.

| Product Name | Structure | Predicted Abundance | Rationale |

| 4-Nitro-3-methoxybenzoic acid | Major | Para to the activating -OCH₃ group. | |

| 6-Nitro-3-methoxybenzoic acid | Major | Ortho to the activating -OCH₃ group. | |

| 2-Nitro-3-methoxybenzoic acid | Minor | Ortho to -OCH₃ but sterically hindered by -COOH. | |

| 5-Nitro-3-methoxybenzoic acid | Minor | Electronically disfavored by the -OCH₃ group. |

Note: Placeholder images are used for the chemical structures.

Safety Precautions

-

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from running out of control and to minimize the formation of hazardous byproducts.

-

Always add acid to water, never the other way around, when preparing aqueous solutions. In the case of preparing the nitrating mixture, the less dense acid (nitric) is typically added to the denser acid (sulfuric).

-

Dispose of all chemical waste according to institutional and local regulations.

Applications of 3-Methoxy-2-nitrobenzamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzamide is a versatile scaffold in medicinal chemistry, offering a unique substitution pattern that can be exploited for the design of novel therapeutic agents. The presence of the methoxy and nitro groups on the benzamide core significantly influences its electronic and steric properties, making it a valuable starting point for the synthesis of targeted inhibitors and modulators of biological pathways. While direct biological data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules, particularly within the benzamide class of compounds, suggests significant potential in several therapeutic areas. This document outlines potential applications, provides detailed experimental protocols, and summarizes relevant data from related compounds to guide further research and development.

One of the most promising avenues for this compound derivatives is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality. Several approved PARP inhibitors feature a benzamide core, highlighting the importance of this chemical moiety for interacting with the NAD+ binding site of the PARP enzyme.

Potential Application: PARP Inhibition

The structural features of this compound make it an attractive candidate for derivatization into potent PARP inhibitors. The amide group is a key pharmacophoric element for binding to the PARP active site. The methoxy and nitro substituents can be modified to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Signaling Pathway in PARP Inhibition

The following diagram illustrates the simplified mechanism of action for PARP inhibitors in cancer cells with BRCA mutations, leading to synthetic lethality.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Quantitative Data from Related Benzamide Derivatives

While specific IC50 values for this compound as a PARP inhibitor are not available, the following table summarizes the activity of structurally related benzamide derivatives against various cancer cell lines, demonstrating the potential of this chemical class.

| Compound Class | Derivative | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Methoxy-substituted N-benzimidazole carboxamides | 2-hydroxy-4-methoxy-substituted derivative | MCF-7 (Breast Cancer) | 3.1 µM | [1] |

| Methoxy-substituted N-benzimidazole carboxamides | 3,4,5-trihydroxy-substituted derivative | MCF-7 (Breast Cancer) | 4.8 µM | [1] |

| 4-substituted-3-nitrobenzamide derivatives | Compound 4a | HCT-116, MDA-MB435, HL-60 | 1.904-2.111 µM | [2] |

| 4-iodo-3-nitrobenzamide (in combination with BSO) | E-ras 20 (Malignant Cells) | Growth Inhibition | 4-fold augmentation | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the amidation of carboxylic acids.

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Materials:

-

3-Methoxy-2-nitrobenzoic acid

-

Oxalyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Aqueous ammonia (28-30%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

-

Acid Chloride Formation: To a solution of 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous THF, add a catalytic amount of DMF. Cool the mixture to 0°C and add oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 3-methoxy-2-nitrobenzoyl chloride is used in the next step without further purification.

-

Amidation: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0°C in an ice bath.

-

Slowly add aqueous ammonia (3.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

General Protocol for PARP-1 Inhibition Assay (HTS Format)

This is a general protocol for a cell-free PARP-1 activity assay, which can be adapted to screen this compound and its derivatives.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARP-1)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Olaparib)

-

Detection reagent (e.g., HRP-conjugated anti-poly(ADP-ribose) antibody)

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Plate Preparation: Coat streptavidin-coated 96-well plates with histones overnight at 4°C. Wash the plates with wash buffer to remove unbound histones.

-

Compound Addition: Add various concentrations of the test compounds (and controls) to the wells. Include wells with DMSO only as a negative control.

-

Enzyme Reaction: Add the PARP-1 enzyme and biotinylated NAD+ to each well to initiate the PARP-ylation reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Washing: Wash the plates to remove unbound reagents.

-

Detection: Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

-

Signal Development: After another wash step, add the HRP substrate (TMB) and allow the color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology through the inhibition of PARP. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore the potential of this and related scaffolds. Further derivatization and optimization of the this compound core could lead to the discovery of potent and selective drug candidates.

References

Application Notes and Protocols: 3-Methoxy-2-nitrobenzamide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-nitrobenzamide is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly those with a fused pyrimidine ring system. The strategic placement of the methoxy, nitro, and amide functionalities on the benzene ring allows for a range of chemical transformations, making it an attractive scaffold for the construction of novel molecules with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinone derivatives from this compound, highlighting its utility in medicinal chemistry and drug discovery.

Key Applications

The primary application of this compound in heterocyclic synthesis is its use as a precursor for quinazolinones and related fused heterocycles. The general strategy involves the reductive cyclization of the nitro group in the presence of a suitable one-carbon synthon, typically an aldehyde. This reaction proceeds via the in situ formation of an amino intermediate which then condenses with the aldehyde and subsequently cyclizes to form the quinazolinone ring system. The resulting 8-methoxy-substituted quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of 8-Methoxyquinazolin-4(3H)-ones

A robust and widely applicable method for the synthesis of 8-methoxyquinazolin-4(3H)-ones from this compound is the reductive cyclization using sodium dithionite in the presence of an aldehyde. This one-pot reaction offers a straightforward and efficient route to a variety of 2-substituted 8-methoxyquinazolin-4(3H)-ones.

General Reaction Scheme:

Caption: General scheme for the synthesis of 8-methoxyquinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-2-phenylquinazolin-4(3H)-one

This protocol describes the synthesis of a representative 8-methoxyquinazolin-4(3H)-one using benzaldehyde as the one-carbon synthon.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.1 mmol) in 20 mL of DMF.

-

To this solution, add benzaldehyde (0.65 g, 6.1 mmol, 1.2 equivalents).

-

In a separate beaker, prepare a solution of sodium dithionite (2.66 g, 15.3 mmol, 3.0 equivalents) in 10 mL of water.

-

Add the sodium dithionite solution dropwise to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature for 4 hours.

-